molecular formula C7H8N4O2 B11910490 9-ethyl-3H-purine-2,6-dione CAS No. 37962-92-8

9-ethyl-3H-purine-2,6-dione

Cat. No.: B11910490
CAS No.: 37962-92-8
M. Wt: 180.16 g/mol
InChI Key: DGYYSFOHNFAMAB-UHFFFAOYSA-N
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Description

9-Ethyl-3H-purine-2,6-dione, also known as 9-ethylxanthine, is a derivative of xanthine. Xanthine is a purine base found in most human body tissues and fluids, as well as in other organisms. It is a key intermediate in the degradation of purine nucleotides to uric acid in the body

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-ethyl-3H-purine-2,6-dione typically involves the alkylation of xanthine. One common method is the reaction of xanthine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the alkylation process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the purine ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, targeting the carbonyl groups in the purine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrogen atoms in the purine ring.

Common Reagents and Conditions:

Major Products Formed:

Properties

CAS No.

37962-92-8

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

IUPAC Name

9-ethyl-3H-purine-2,6-dione

InChI

InChI=1S/C7H8N4O2/c1-2-11-3-8-4-5(11)9-7(13)10-6(4)12/h3H,2H2,1H3,(H2,9,10,12,13)

InChI Key

DGYYSFOHNFAMAB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1NC(=O)NC2=O

Origin of Product

United States

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